2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,4]thiadiazine ring.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation to form the dioxido group: This step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether formation: The thiol group is introduced through a nucleophilic substitution reaction.
Acetamide formation: The final step involves the acylation of the amine group with 4-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The unique combination of the benzo[e][1,2,4]thiadiazine core with the 4-methoxyphenylacetamide moiety gives this compound distinct properties, such as specific reactivity and potential biological activity, that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c1-24-12-5-3-11(4-6-12)18-15(21)9-25-16-19-13-7-2-10(17)8-14(13)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYQDXDKIRZWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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